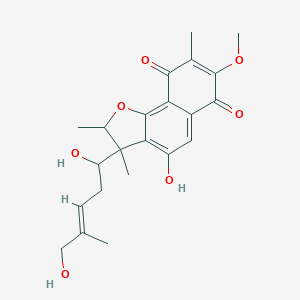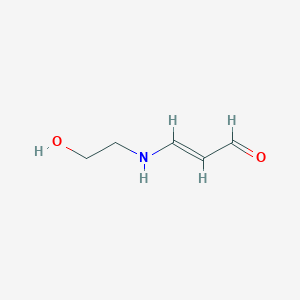
(8R)-8-ethyl-2,3,8-trimethylchromene-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R)-8-ethyl-2,3,8-trimethylchromene-4,7-dione, also known as Hesperetin, is a flavanone found in citrus fruits, such as oranges, grapefruits, and lemons. It is known for its antioxidant, anti-inflammatory, and anticancer properties.
Aplicaciones Científicas De Investigación
Muscarinic Agonists and Antidementia Drugs
- Cholinergic Activity: A study focused on spirooxazolidine-2,4-dione derivatives related to M1 agonists showcased their ability to act as cholinergic agents. Compounds were evaluated for their affinity for cortical M1 receptors and their potential in reversing scopolamine-induced impairment of mouse passive avoidance tasks. This indicates potential use in antidementia drug development. The structural stringency for muscarinic activity in this series was emphasized, showcasing the critical role of the compound's structure in its biological activity (Tsukamoto et al., 1993).
Environmental and Industrial Applications
- Pollutant Impact Study: The impact of various solvents, including n-hexane, xylene, and others, on rat liver microsomal cytochrome P-450 and enzymatic activities was assessed. This study provides insights into the biochemical and physiological alterations caused by exposure to certain environmental pollutants, potentially guiding safety protocols and environmental regulations (Toftgård, Nilsen, & Gustafsson, 1981).
- Chemical Recycling of PET: Research on the chemical recycling of poly(ethylene terephthalate) (PET) showcases the potential of the compound in contributing to the circular economy and waste management solutions. This indicates a potential application in reducing environmental impact by repurposing materials (Karayannidis & Achilias, 2007).
- Ethyl Carbamate in Foods and Beverages: A comprehensive review of ethyl carbamate in foods and beverages highlights the presence and toxicity of certain compounds in consumer products. This work underscores the importance of monitoring and regulating harmful substances in the food and beverage industry to ensure consumer safety (Weber & Sharypov, 2009).
Medical and Pharmacological Research
- Serotonin Receptor Activity: Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives highlights their affinity for serotonin 5-HT1A and 5-HT2A receptors. This suggests potential applications in the development of drugs targeting these receptors for various neurological and psychiatric conditions (Obniska et al., 2006).
- Antidiabetic Agents: The synthesis and evaluation of compounds for their hypoglycemic and hypolipidemic activities indicate potential applications in the management of diabetes and related metabolic disorders. This research contributes to the ongoing search for more effective and safer antidiabetic agents (Sohda et al., 1982).
Propiedades
Número CAS |
123421-05-6 |
|---|---|
Nombre del producto |
(8R)-8-ethyl-2,3,8-trimethylchromene-4,7-dione |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
(8R)-8-ethyl-2,3,8-trimethylchromene-4,7-dione |
InChI |
InChI=1S/C14H16O3/c1-5-14(4)11(15)7-6-10-12(16)8(2)9(3)17-13(10)14/h6-7H,5H2,1-4H3/t14-/m0/s1 |
Clave InChI |
QMMMQWRPZIJGPT-AWEZNQCLSA-N |
SMILES isomérico |
CC[C@]1(C(=O)C=CC2=C1OC(=C(C2=O)C)C)C |
SMILES |
CCC1(C(=O)C=CC2=C1OC(=C(C2=O)C)C)C |
SMILES canónico |
CCC1(C(=O)C=CC2=C1OC(=C(C2=O)C)C)C |
Sinónimos |
spiciferone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
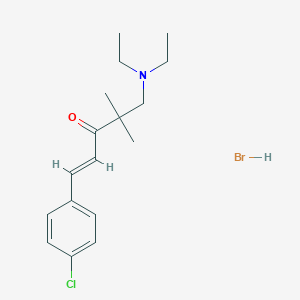


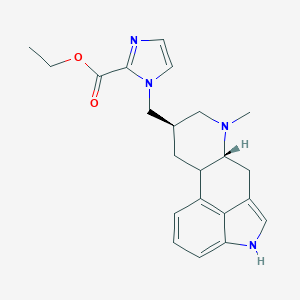

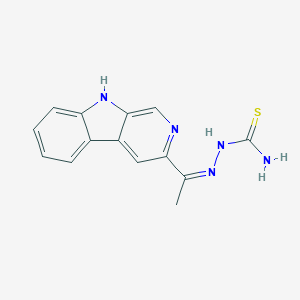
![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)


